Cas no 302842-61-1 (5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine)

5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine
- 1,3,4-Oxadiazol-2-amine, 5-(2-methoxyethyl)-
- F97851
- UHL
- EN300-236673
- AKOS011880510
- DTXSID40627371
- [5-(2-methoxy-ethyl)-[1,3,4]oxadiazol-2-yl]-amine
- NOHAGGWBLILEEG-UHFFFAOYSA-N
- SCHEMBL6435521
- 302842-61-1
- F2158-1604
- 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine
-
- MDL: MFCD16653329
- インチ: 1S/C5H9N3O2/c1-9-3-2-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8)
- InChIKey: NOHAGGWBLILEEG-UHFFFAOYSA-N
- ほほえんだ: O1C(CCOC)=NN=C1N
計算された属性
- せいみつぶんしりょう: 143.069476538g/mol
- どういたいしつりょう: 143.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 74.2Ų
5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-236673-2.5g |
5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine |
302842-61-1 | 95% | 2.5g |
$1509.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143502-100mg |
5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine |
302842-61-1 | 97% | 100mg |
¥2413.00 | 2024-08-02 | |
TRC | M139295-10mg |
5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine |
302842-61-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
Life Chemicals | F2158-1604-1g |
5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine |
302842-61-1 | 95%+ | 1g |
$701.0 | 2023-09-06 | |
Life Chemicals | F2158-1604-10g |
5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine |
302842-61-1 | 95%+ | 10g |
$3005.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143502-1g |
5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine |
302842-61-1 | 97% | 1g |
¥9084.00 | 2024-08-02 | |
Life Chemicals | F2158-1604-0.25g |
5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine |
302842-61-1 | 95%+ | 0.25g |
$345.0 | 2023-09-06 | |
Life Chemicals | F2158-1604-0.5g |
5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine |
302842-61-1 | 95%+ | 0.5g |
$490.0 | 2023-09-06 | |
TRC | M139295-50mg |
5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine |
302842-61-1 | 50mg |
$ 185.00 | 2022-06-04 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CB2158-1604-250mg |
5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine |
302842-61-1 | 95%+ | 250mg |
¥2530.00 | 2023-09-15 |
5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amineに関する追加情報
5-(2-Methoxyethyl)-1,3,4-Oxadiazol-2-Amine: A Comprehensive Overview
The compound with CAS No 302842-61-1, known as 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The presence of the methoxyethyl group at the 5-position introduces unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations and applications.
Recent studies have highlighted the potential of 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine in drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules with anti-inflammatory and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer progression. The ability to modulate these biological targets underscores the importance of this compound in medicinal chemistry.
In addition to its pharmacological applications, 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. A recent investigation in Advanced Materials revealed that incorporating this compound into polymer blends enhances their conductivity and stability under thermal stress. This finding opens new avenues for its application in flexible electronics and energy storage systems.
The synthesis of 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine involves a multi-step process that typically begins with the preparation of an appropriate oxadiazole precursor. One common approach is the cyclization of an amidine intermediate under acidic conditions to form the oxadiazole ring. The subsequent introduction of the methoxyethyl group at the 5-position is achieved through nucleophilic substitution or alkylation reactions. Optimization of these steps is crucial to ensure high yields and purity of the final product.
From an environmental perspective, there is growing interest in understanding the biodegradation pathways of compounds like 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine. Studies conducted by environmental chemists have shown that under aerobic conditions, this compound undergoes microbial degradation via hydrolytic cleavage of its ether linkages. This knowledge is essential for assessing its environmental impact and ensuring sustainable practices in its production and use.
In conclusion, CAS No 302842-61-1 or 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine stands as a testament to the versatility of heterocyclic compounds in modern chemistry. Its applications span drug discovery, materials science, and environmental studies, making it a subject of ongoing research interest. As new findings emerge from cutting-edge studies worldwide, this compound continues to expand its role as a key player in advancing scientific innovation.
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